molecular formula C18H15NO2 B6368861 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261896-02-9

4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368861
CAS RN: 1261896-02-9
M. Wt: 277.3 g/mol
InChI Key: IYRKZWJOJQXYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% (4-BOP-2-HOP) is an organic compound with a wide range of applications in scientific research. It is an aromatic compound with an oxygen-containing heterocycle, and is often used as a reagent in organic synthesis. 4-BOP-2-HOP has been used in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. It is a useful tool for researchers to study the biochemical and physiological effects of various compounds.

Mechanism of Action

4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of inflammatory mediators such as prostaglandins. By inhibiting cyclooxygenase, 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to reduce the activity of enzymes involved in the synthesis of these mediators. In addition, 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, which could potentially increase the effectiveness of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% in lab experiments. For example, it is a relatively unstable compound and can be degraded by light and air. In addition, it is a relatively weak inhibitor of cyclooxygenase, which may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% research. One potential direction is to develop more effective and stable derivatives of 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% that can be used in a wider range of experiments. Another potential direction is to develop compounds that can be used to selectively inhibit certain enzymes involved in the synthesis of prostaglandins, which could potentially increase the effectiveness of 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% in certain experiments. Finally, 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% could also be used to develop new compounds with potential therapeutic applications, such as compounds with anti-inflammatory and analgesic properties.

Synthesis Methods

4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% can be synthesized using two main methods: the Friedel-Crafts acylation reaction and the Wittig reaction. In the Friedel-Crafts acylation reaction, 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% is synthesized by reacting benzyl chloride with 2-hydroxy-4-(2-benzyloxyphenyl) pyridine in the presence of anhydrous aluminum chloride. In the Wittig reaction, 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% is synthesized by reacting 4-(2-benzyloxyphenyl) pyridine with a phosphonium salt in the presence of a base. Both reactions require careful control of the reaction conditions and a high degree of purity of the starting materials.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been widely used in scientific research, particularly in biochemistry, pharmacology, and medicinal chemistry. It has been used to study the biochemical and physiological effects of various compounds, as well as to synthesize new compounds with potential therapeutic applications. For example, 4-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been used to synthesize novel compounds with anti-inflammatory and analgesic properties. It has also been used to synthesize compounds with potential applications in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

4-(2-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-12-15(10-11-19-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKZWJOJQXYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683224
Record name 4-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-02-9
Record name 4-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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